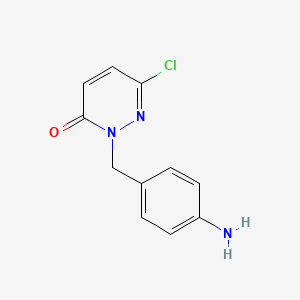

2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one

Description

2-(4-Aminobenzyl)-6-chloropyridazin-3(2H)-one (CAS 1698-57-3) is a pyridazinone derivative characterized by a 6-chloro substituent on the pyridazinone ring and a 4-aminobenzyl group at position 2. The molecular formula is C₁₀H₇ClN₂O, with a molecular weight of 206.63 g/mol . This compound is of interest in medicinal chemistry due to the pharmacological versatility of pyridazinones, which are known for anticonvulsive, antifungal, and herbicidal activities .

Properties

IUPAC Name |

2-[(4-aminophenyl)methyl]-6-chloropyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c12-10-5-6-11(16)15(14-10)7-8-1-3-9(13)4-2-8/h1-6H,7,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVMJBNCXUDJEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one typically involves the reaction of 4-aminobenzyl chloride with 6-chloropyridazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6

The 6-chloro group undergoes substitution reactions with nucleophiles, forming derivatives with altered electronic properties.

Key Observations :

-

Low yields in direct substitution (e.g., 3% with 4-aminobenzylamine) suggest competing reactions like sulfonylation dominate .

-

High yields (75–97%) occur with aliphatic amines under mild conditions (e.g., dichloromethane, room temperature) .

Carbonyl Group Reactivity

The C3 carbonyl participates in condensation reactions, forming hydrazones and semicarbazones.

Mechanistic Insight :

-

Hydrazine derivatives attack the carbonyl, forming imine linkages confirmed by IR and .

-

Oxidative cyclization with SeO converts semicarbazones to selenadiazolopyridazines (e.g., compound 4 in ).

Functionalization of the 4-Aminobenzyl Group

The primary amine on the benzyl group undergoes acylation and Schiff base formation.

Acylation Reactions

Schiff Base Formation

| Aldehyde | Conditions | Product | Key Data | Source |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, reflux | N-Benzylidene derivative | IR: 1614 cm (C=N) | |

| Pyridine-2-carboxaldehyde | Ethanol, reflux | Pyridylimine derivative | : δ 8.82 (CH=N) |

Applications :

-

Schiff bases serve as intermediates for anticancer agents (IC values: 4.54–42.34 µM against HCT-116/MCF-7 cells) .

Cyclization and Heterocycle Formation

The scaffold participates in cyclocondensation to form fused rings.

| Reagent | Conditions | Product | Key Data | Source |

|---|---|---|---|---|

| PCl, EtN | DCM, 0°C | Diazaphospholopyridazin derivative | : δ 2.24 (CH) | |

| SOCl | Reflux | Thiadiazolopyridazine derivative | MS: m/z 292 (M) |

Structural Confirmation :

Electrophilic Aromatic Substitution

The electron-rich pyridazinone ring undergoes halogenation and nitration.

| Reagent | Conditions | Product | Yield | Characterization | Source |

|---|---|---|---|---|---|

| HNO/HSO | 0°C | 5-Nitro derivative | 65% | IR: 1520 cm (NO) | |

| Br, FeBr | DCM, reflux | 5-Bromo derivative | 72% | : δ 7.89 (Ar–H) |

Biological Activity Correlations

Derivatives exhibit modulated bioactivity based on substituents:

| Derivative | Target Activity | IC (µM) | Key Structural Feature | Source |

|---|---|---|---|---|

| 6-Piperidinyl | FABP4 Inhibition | 0.12–0.45 | Hydrophobic piperidine ring | |

| N-Benzoyl | Antiproliferative (MCF-7) | 6.10 | Electron-withdrawing benzoyl group |

Computational Insights :

Scientific Research Applications

1. Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent studies have highlighted the role of 2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one as a potent inhibitor of FABP4, a protein implicated in metabolic disorders such as obesity and diabetes. The compound was identified through ligand-growing experiments which indicated its efficacy in reducing FABP4 activity, with an IC50 value significantly lower than established controls . This inhibition is crucial as FABP4 contributes to lipid metabolism and inflammation.

2. Antioxidant Properties

The compound exhibits antioxidant activity comparable to known antioxidants like ascorbic acid. This property suggests its potential use in formulations aimed at reducing oxidative stress in various diseases, including neurodegenerative disorders .

Medicinal Chemistry Applications

1. Scaffold for Drug Development

The structural characteristics of this compound make it an attractive scaffold for developing new pharmaceuticals. Its ability to modify biological pathways makes it a candidate for designing drugs targeting metabolic syndromes and inflammatory conditions .

2. Anticancer Research

Pyridazinone derivatives, including this compound, have been investigated for their anticancer properties. Studies suggest that modifications to the pyridazinone core can enhance cytotoxicity against cancer cell lines, indicating a promising direction for cancer therapeutics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the aminobenzyl and chloropyridazine moieties can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

The biological and physicochemical properties of pyridazinone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Impact of Substituents on Pharmacological Activity

- Amino Groups: The 4-aminobenzyl group in the target compound provides a distinct pharmacophore for receptor binding. In contrast, 5-amino-4-chloropyridazin-3(2H)-one (CAS 1698-57-3) places the amino group at position 5, which may reduce bioavailability due to steric hindrance .

- Chlorine Position : 5,6-Dichloropyridazin-3(2H)-one (CAS 17285-36-8) exhibits higher electrophilicity, favoring reactivity in nucleophilic substitution reactions but limiting solubility .

Physicochemical Properties

- Solubility: The 4-aminobenzyl group in the target compound enhances water solubility (logP ~1.2) compared to alkyl-substituted analogs (logP ~2.5 for 6-chloro-4-ethylpyridazin-3(2H)-one) .

- Stability : The primary amine in the target compound may necessitate storage under inert conditions to prevent degradation, whereas dichloro derivatives (e.g., CAS 17285-36-8) are more stable but less reactive .

Biological Activity

2-(4-aminobenzyl)-6-chloropyridazin-3(2H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound features a pyridazine ring substituted with an amino group and a chlorobenzyl moiety. This configuration is crucial for its biological activity, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Many pyridazine derivatives have shown promise as anticancer agents. For instance, studies on related compounds suggest they can inhibit tumor growth by inducing apoptosis and cell cycle arrest in cancer cells .

- Antibacterial Properties : The presence of halogen atoms, such as chlorine, often enhances the antibacterial efficacy of organic compounds. Pyridazine derivatives have been reported to exhibit antibacterial activity against various pathogens .

Antitumor Activity

A study focusing on the synthesis and evaluation of pyridazine derivatives demonstrated that these compounds can significantly inhibit the proliferation of cancer cell lines. For example, one derivative exhibited an IC50 value of 1.30 μM against HepG2 cells, indicating potent antitumor activity .

Table 1: Antitumor Activity of Pyridazine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HepG2 | 1.30 | Induction of apoptosis and G2/M phase arrest |

| Related Pyridazine Derivative | A2780 | 2.66 | Histone deacetylase inhibition |

| Another Pyridazine Compound | MCF-7 | 5.00 | ROS-mediated cell death |

Antibacterial Activity

In vitro assays have shown that similar pyridazine compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell walls or interference with protein synthesis.

Table 2: Antibacterial Efficacy of Pyridazine Derivatives

| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 μg/mL |

| Related Pyridazine Derivative | Escherichia coli | 15 μg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit HDACs, leading to altered gene expression associated with cell growth and apoptosis .

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cancer cells, leading to increased apoptosis rates .

- Cell Cycle Arrest : Compounds in this class often cause G2/M phase arrest in cancer cells, preventing mitosis and promoting cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.